Mazindol-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

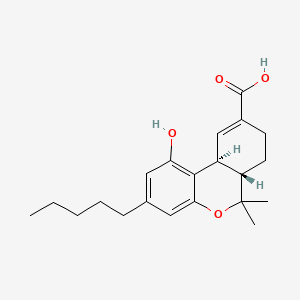

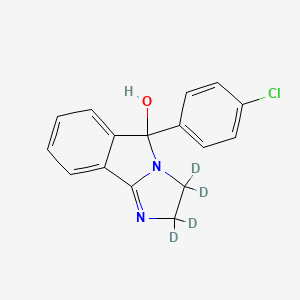

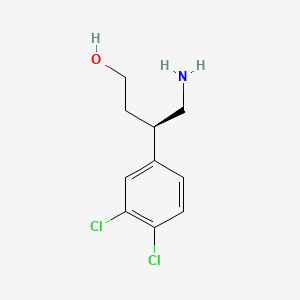

Mazindol-d4 has the molecular formula C16H13ClN2O . Its InChI code is InChI=1S/C16H13ClN2O/c17-12-7-5-11 (6-8-12)16 (20)14-4-2-1-3-13 (14)15-18-9-10-19 (15)16/h1-8,20H,9-10H2/i9D2,10D2 .Physical And Chemical Properties Analysis

Mazindol-d4 has a molecular weight of 288.76 g/mol . Other computed properties include XLogP3-AA of 2.2, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 1, Exact Mass of 288.0967477 g/mol, Monoisotopic Mass of 288.0967477 g/mol, Topological Polar Surface Area of 35.8 Ų, Heavy Atom Count of 20, and Isotope Atom Count of 4 .科学的研究の応用

Neuroscience Applications : Mazindol is a potent inhibitor of neuronal dopamine (DA) and norepinephrine (NE) uptake, making it useful in visualizing DA and NE uptake sites in rat brains using autoradiography. This has implications for studying the distribution and function of dopaminergic and noradrenergic systems in the brain (Javitch, Strittmatter, & Snyder, 1985).

Pharmacotherapy for Muscular Dystrophy : Mazindol was investigated for its impact on growth hormone secretion in boys with Duchenne muscular dystrophy (DMD). However, no consistent changes were found following mazindol therapy, and adverse effects were noted, potentially limiting its long-term use in DMD (Coakley et al., 1988).

Behavioral Studies : Research on mazindol's effects on behavior maintained or occasioned by cocaine in monkeys and rats suggests some rationale for considering mazindol as a potential pharmacotherapy for stimulant abuse due to its relatively low abuse liability and cocaine-like discriminative stimulus effects (Mansbach & Balster, 1993).

Treatment of Narcolepsy and Hypersomnia : Mazindol showed a favorable long-term benefit/risk ratio in 60% of drug-resistant hypersomniacs, including a clear benefit on cataplexy. This indicates its potential effectiveness in treating narcolepsy and idiopathic hypersomnia refractory to other stimulants (Nittur et al., 2013).

Obesity Treatment : As an anorexiant, mazindol was found to reduce food intake by suppressing neurons in the lateral hypothalamus, indicating its effectiveness in obesity treatment (Inoue et al., 1992).

Binding to Serotonin and Dopamine Transporters : Mazindol's binding to human serotonin and dopamine transporters and its potential in the development of novel drug abuse treatments, due to its modulation of transporter selectivity, is noteworthy (Severinsen et al., 2014).

Application in ADHD Treatment : An open-label study suggested mazindol's effectiveness in treating ADHD in children, showing significant improvements in ADHD rating scales with minimal adverse effects (Konofal et al., 2011).

Interaction with Brain Monoamines : Mazindol's interaction with brain monoamines was studied, showing its potential to block noradrenaline uptake in the brain and its effect on dopamine and serotonin uptake (Samanin et al., 1977).

作用機序

Safety and Hazards

将来の方向性

Mazindol is under investigation for the treatment of attention-deficit/hyperactivity disorder (ADHD) because of its alertness-enhancing properties . A novel controlled-release (CR) formulation of mazindol was developed to allow once-daily dosing . The aim of this study was to evaluate the efficacy of mazindol CR in adults with ADHD . The results of this Knock Out mouse study demonstrate mazindol’s potent binding activity to OX2R, which is believed to translate into clinically meaningful results in humans suffering from the core symptoms of narcolepsy – excessive daytime sleepiness and cataplexy attacks .

特性

IUPAC Name |

5-(4-chlorophenyl)-2,2,3,3-tetradeuterioimidazo[1,2-b]isoindol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c17-12-7-5-11(6-8-12)16(20)14-4-2-1-3-13(14)15-18-9-10-19(15)16/h1-8,20H,9-10H2/i9D2,10D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXSCAKFGYXMGA-YQUBHJMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857955 |

Source

|

| Record name | 5-(4-Chlorophenyl)(2,2,3,3-~2~H_4_)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mazindol-d4 | |

CAS RN |

1246815-50-8 |

Source

|

| Record name | 5-(4-Chlorophenyl)(2,2,3,3-~2~H_4_)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxireno[h]isoquinoline,1a,7b-dihydro-(9CI)](/img/no-structure.png)

![[1-(3,4-Dichlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B593712.png)

![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)

![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)